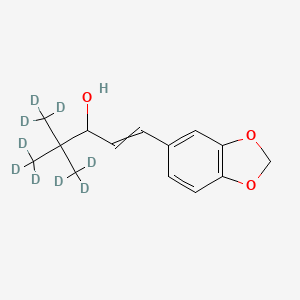

1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

説明

This compound, also known as Stiripentol-D9, is a deuterated analog of the antiepileptic drug Stiripentol. Its molecular formula is C₁₄H₉D₉O₃, with a molecular weight of 243.35 g/mol . The deuterium substitution occurs at nine hydrogen positions: three on the terminal methyl group (C5: 5,5,5-trideuterio) and three each on the two methyl groups attached to the fourth carbon (4,4-bis(trideuteriomethyl)) . Stiripentol-D9 is primarily utilized as an analytical standard in pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices via mass spectrometry due to its distinct isotopic signature .

特性

分子式 |

C14H18O3 |

|---|---|

分子量 |

243.35 g/mol |

IUPAC名 |

1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/i1D3,2D3,3D3 |

InChIキー |

IBLNKMRFIPWSOY-GQALSZNTSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C(C=CC1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

正規SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(1,3-ベンゾジオキソール-5-イル)-5,5,5-トリデウテリオ-4,4-ビス(トリデウテリオメチル)ペンタ-1-エン-3-オールの合成は、適切なベンゾジオキソール誘導体から出発し、複数の段階を経て行われます。温度、圧力、触媒などの特定の反応条件は、最終生成物の高収率と高純度を確保するために最適化されます .

工業生産方法

この化合物の工業生産は、ラボでの合成方法のスケールアップを伴う可能性があります。これには、大規模反応器、連続フローシステム、および高度な精製技術の使用が含まれており、品質と効率の一貫性を確保します .

化学反応の分析

科学研究への応用

1-(1,3-ベンゾジオキソール-5-イル)-5,5,5-トリデウテリオ-4,4-ビス(トリデウテリオメチル)ペンタ-1-エン-3-オールは、次のようないくつかの科学研究への応用があります。

化学: 反応経路を追跡し、反応機構を研究するための安定同位体標識化合物として使用されます。

生物学: 生物系における重水素化化合物の挙動を理解するために、代謝研究で使用されます。

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

作用機序

類似化合物の比較

類似化合物

- 1-(1,3-ベンゾジオキソール-5-イル)-1,5,5,5-テトラデウテリオ-4,4-ビス(トリデウテリオメチル)-1-ペンテン-3-オール

- 1,3,5,5,5-ペンタデウテリオ-1-(4,6,7-トリデウテリオ-1,3-ベンゾジオキソール-5-イル)-4,4-ビス(トリデウテリオメチル)ペンタ-1-エン-3-オール

- 1,3,5,5,5-ペンタデウテリオ-1-(2,2-ジデウテリオ-1,3-ベンゾジオキソール-5-イル)-4,4-ビス(トリデウテリオメチル)ペンタ-1-エン-3-オール

独自性

1-(1,3-ベンゾジオキソール-5-イル)-5,5,5-トリデウテリオ-4,4-ビス(トリデウテリオメチル)ペンタ-1-エン-3-オールは、特定の重水素置換パターンによりユニークであり、これにより異なる化学的および物理的特性が生じます。これは、これらの特性が有利な特定の用途に役立ちます.

類似化合物との比較

Comparison with Similar Compounds

Comparison with Parent Compound Stiripentol

Stiripentol (C₁₄H₁₈O₃, MW 234.29 g/mol) serves as the non-deuterated parent drug. Key differences include:

- This property enhances its utility as a stable internal standard for tracking drug metabolism .

- Analytical Utility : In mass spectrometry, Stiripentol-D9 co-elutes with Stiripentol but is distinguishable by its higher mass-to-charge ratio, minimizing interference during quantification .

Structural Analogues with 1,3-Benzodioxole Moieties

Compounds sharing the 1,3-benzodioxole core but differing in substituents and applications include:

- Benziodoxol Derivatives (e.g., 5-Pentanolethynyl-1,2-benziodoxol-3(1H)-one): These iodine-containing heterocycles are synthesized for use in hypervalent iodine chemistry and oxidative functionalization reactions .

- Benzodioxole-Phosphine Ligands : Examples include catalysts like [NH₂Me₂][(RuCl((S)-dm-segphos(regR)))₂(μ-Cl)₃], which feature benzodioxole-linked phosphine groups for asymmetric hydrogenation . These highlight the moiety’s versatility in catalysis, diverging from pharmaceutical applications.

- Trifluoromethyl-Substituted Alkynes (e.g., 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-yne) : While structurally analogous in substitution pattern (C4 and C5), trifluoromethyl groups impart electron-withdrawing effects and increased lipophilicity, contrasting with deuterium’s metabolic stabilization role .

生物活性

1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol is a synthetic compound that belongs to the class of methylenedioxyphenyl compounds. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 250.33 g/mol |

| CAS Number | 1262795-35-6 |

| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The methylenedioxyphenyl moiety enhances its affinity for certain receptors and enzymes, leading to significant biological effects.

Enzyme Interaction

Research indicates that this compound may inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound could potentially increase the levels of these neurotransmitters in the brain, which may have implications for mood regulation and anxiety disorders .

Biological Activity Studies

Several studies have explored the biological activity of related compounds and derivatives:

- Psychoactive Effects : A study on N-methyl derivatives revealed that while they were nonhallucinogenic, they exhibited novel psychoactive effects. This suggests that compounds with similar structures may influence mood and cognition without producing traditional hallucinogenic effects .

- Antioxidant Properties : Some benzodioxole derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . This property may extend to 1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol.

Case Study 1: Psychopharmacology

In a psychopharmacological study involving derivatives of 1-(1,3-benzodioxol-5-yl), researchers found that certain derivatives influenced drug discrimination behavior in rats. The study aimed to evaluate the potential therapeutic applications of these compounds in treating mood disorders .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds against neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。